molecular formula C15H17NO B8600752 N-(4-Methoxyphenethyl)aniline

N-(4-Methoxyphenethyl)aniline

Cat. No.: B8600752
M. Wt: 227.30 g/mol
InChI Key: RLDKVTQQTQJSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenethyl)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]aniline

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-13(8-10-15)11-12-16-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3

InChI Key

RLDKVTQQTQJSFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC=CC=C2

Origin of Product

United States

The Significance of Phenethylamine and Aniline Derivatives in Organic Chemistry

The structural backbone of N-(4-Methoxyphenethyl)aniline is composed of two moieties that are cornerstones of organic and medicinal chemistry. Phenethylamine (B48288) and its derivatives are a class of organic compounds that feature a phenyl ring attached to an amino group via a two-carbon chain. wikipedia.org This scaffold is present in a vast array of naturally occurring and synthetic compounds with profound biological activities. mdpi.com For instance, many essential neurotransmitters, such as dopamine (B1211576) and norepinephrine, are phenethylamine derivatives, playing crucial roles in the central nervous system. wikipedia.orgmdpi.com The versatility of the phenethylamine structure has made it a privileged scaffold in drug discovery, leading to the development of therapeutics across various areas, including stimulants, antidepressants, and anorectics. wikipedia.org

Similarly, aniline (B41778) and its derivatives are of paramount importance in the chemical industry and research. researchgate.net Aniline, an aromatic amine, serves as a primary material in the manufacturing of a wide range of products, including dyes, polymers, and pharmaceuticals. researchgate.net The reactivity of the amino group and the aromatic ring allows for a diverse range of chemical transformations, making aniline derivatives key intermediates in the synthesis of complex molecules. researchgate.net Their applications span from the production of everyday pain relievers to the development of advanced materials. researchgate.net

Contextualizing N 4 Methoxyphenethyl Aniline Within Substituted Secondary Amines Research

N-(4-Methoxyphenethyl)aniline is classified as a substituted secondary amine, a functional group that is vital in pharmaceuticals, agrochemicals, and natural products. uva.nlnih.gov Secondary amines are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. The synthesis of these compounds is a significant focus of organic chemistry research, with ongoing efforts to develop more efficient and selective methods. uva.nlnih.gov

Traditional methods for synthesizing secondary amines, such as N-monoalkylation and reductive amination, often face challenges like poor chemoselectivity. uva.nlnih.gov To address these limitations, novel synthetic strategies are continuously being developed. For example, recent advancements include the deoxygenative photochemical alkylation of secondary amides, which provides a streamlined pathway to α-branched secondary amines. uva.nlnih.gov Another innovative approach involves the ruthenium-catalyzed deaminative coupling of primary amines, offering a chemoselective synthesis of secondary amines without the need for reactive reagents. nih.gov

The structure of this compound, with its specific arrangement of a methoxy-substituted phenethyl group and a phenyl group on the nitrogen atom, makes it an interesting, albeit not extensively studied, member of this class. Its synthesis could potentially be achieved through these modern catalytic methods, highlighting the ongoing evolution of synthetic organic chemistry.

Current Research Landscape and Academic Interest in N 4 Methoxyphenethyl Aniline Analogues

Foundational Approaches for Carbon-Nitrogen Bond Formation

The construction of the C-N bond in this compound is typically accomplished by reacting a nucleophilic amine with an electrophilic carbon source or vice versa. The two most prominent methods, direct N-alkylation and reductive amination, exemplify this principle.

Direct N-Alkylation Strategies

Direct N-alkylation involves the reaction of aniline (B41778) as a nucleophile with a 4-methoxyphenethyl electrophile. This approach is a straightforward method for forming the desired C-N bond.

A common method for the synthesis of N-substituted anilines is the direct alkylation of aniline with an appropriate alkyl halide. organic-chemistry.org In the case of this compound, this would involve the reaction of aniline with a 4-methoxyphenethyl halide, such as 4-methoxyphenethyl bromide. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the halide, displacing the bromide ion.

A base, such as potassium carbonate, is often employed to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium (B1175870) salt, thus facilitating the reaction towards the desired secondary amine. A significant challenge in this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-di(4-methoxyphenethyl)aniline. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the target secondary amine.

A related synthesis of an N-alkylated indole (B1671886) derivative utilized 4-methoxyphenethyl bromide as the alkylating agent in the presence of sodium hydroxide (B78521) as a base, highlighting the utility of this electrophile in N-alkylation reactions. sorbonne-universite.fr

This subsection essentially elaborates on the same fundamental principle described in 2.1.1.1. The synthesis of this compound via nucleophilic substitution involves the aniline acting as the nucleophile and a 4-methoxyphenethyl halide serving as the electrophilic substrate. The reaction is a classic example of an SN2 reaction.

The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) are often suitable for such reactions. The reactivity of the halide can also be a factor, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. In some cases, the corresponding tosylate can be used as the electrophile, as tosylates are excellent leaving groups.

A general procedure for the N-alkylation of anilines involves heating the aniline with the alkyl halide in the presence of a base. organic-chemistry.org The synthesis of a constitutional isomer, N-(2'-phenylethyl)-4-methoxyaniline, has been reported from phenylethyl alcohol and p-anisidine, demonstrating the feasibility of forming the N-phenethyl bond under thermal conditions with a suitable catalyst like triphenyl phosphite. prepchem.com

Alkylating AgentAmineBaseSolventTemperature (°C)Yield (%)Reference
4-Methoxyphenethyl bromideAnilineK₂CO₃DMFRefluxData not available
4-Methoxyphenethyl bromideIndoleNaOHDMFNot specifiedModerate sorbonne-universite.fr
Phenylethyl alcoholp-Anisidine--210-25089 prepchem.com

Reductive Amination Routes

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. google.com This two-step, one-pot process involves the initial condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This method often provides higher selectivity and yields compared to direct alkylation, with a reduced risk of over-alkylation. researchgate.net

For the synthesis of this compound, this route would involve the reaction of 4-methoxyphenylacetaldehyde with aniline. The initial step is the formation of an N-(4-methoxyphenethylidene)aniline (an imine) intermediate through the condensation of the aldehyde and the amine, typically with the removal of water. This imine is then reduced without isolation to yield the final product.

Various reducing agents can be employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). redalyc.orgscielo.org.mx The reaction can be promoted by the use of a cation exchange resin, which can enhance the efficiency and simplify the work-up. redalyc.orgscielo.org.mx

A very similar transformation, the reductive amination of 4-methoxybenzaldehyde (B44291) with aniline to produce N-(4-methoxybenzyl)aniline, has been reported with high yields using various catalytic systems. redalyc.org This provides a strong precedent for the feasibility of using 4-methoxyphenylacetaldehyde in a similar manner.

A variety of catalytic systems have been developed to facilitate reductive amination, often employing molecular hydrogen as the terminal reductant, which is an environmentally benign and cost-effective option. google.com These systems typically consist of a metal catalyst, which can be either homogeneous or heterogeneous.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium supported on other materials like silica (B1680970), are widely used due to their ease of separation and recyclability. tandfonline.com For instance, the synthesis of N-(4-methoxybenzyl)aniline via reductive amination of 4-methoxybenzaldehyde and aniline has been achieved with a high yield of 93% using a Pd/NiO catalyst under a hydrogen atmosphere. Other metals like copper on silica have also been shown to be effective for the amination of related ketones with aniline. tandfonline.com

Homogeneous catalysts, such as ruthenium complexes, have also been demonstrated to be highly efficient for the reductive amination of aldehydes with anilines. cdnsciencepub.com These catalysts often exhibit high chemoselectivity and tolerance to a wide range of functional groups.

Aldehyde/KetoneAmineCatalyst/Reducing AgentSolventTemperature (°C)Yield (%)Reference
4-MethoxybenzaldehydeAnilinePd/NiO, H₂Not specified8093
4-MethoxybenzaldehydeAnilineNaBH₄/DOWEX(R)50WX8THFRoom Temp.93 redalyc.org
4-MethoxyacetophenoneAnilineCu/SiO₂-TiO₂, H₂Toluene (B28343)10097 tandfonline.com
BenzaldehydeAniline[RuCl₂(p-cymene)]₂/Ph₂SiH₂Not specifiedNot specifiedGood cdnsciencepub.com

Coupling Reactions

The formation of this compound is effectively accomplished through various coupling strategies. These methods are prized for their directness and atom economy in creating the essential C-N linkage.

Transition Metal-Catalyzed N-Alkylation of Aniline with 2-(4-Methoxyphenyl)ethanol

A prominent and environmentally conscious approach to N-alkylation involves the use of transition metal catalysts to react an amine with an alcohol. This process, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," is highly efficient, with water as the principal byproduct.

Iridium-based catalysts have proven to be highly effective for the N-alkylation of anilines with various alcohols. nih.gov While specific documented examples for the direct synthesis of this compound are not abundant, the general applicability of these systems is well-recognized. Typically, an iridium complex, often paired with a specific ligand, facilitates the reaction. nih.gov The catalytic cycle generally commences with the iridium-mediated oxidation of the alcohol to an aldehyde. This is followed by the condensation of the newly formed aldehyde with aniline to generate an imine or Schiff base. The iridium hydride species, which is formed during the initial oxidation step, then reduces the imine to the target secondary amine, regenerating the catalyst for subsequent cycles. researchgate.net The selection of the iridium precursor and associated ligands is crucial for optimizing catalytic activity and achieving high selectivity. nih.gov In some cases, these reactions can be performed in aqueous media, enhancing their green credentials. nih.gov

Ruthenium catalysts are also powerful tools for the N-alkylation of amines using alcohols. Research has demonstrated the successful N-alkylation of anilines with phenylethanol derivatives using ruthenium catalysts. researchgate.net One study reported a high yield (96%) for the N-alkylation of aniline with 2-phenylethanol, suggesting the potential for similar success with 2-(4-methoxyphenyl)ethanol. researchgate.net The mechanism mirrors that of iridium-catalyzed systems, relying on a hydrogen-borrowing strategy.

A related and noteworthy strategy is the ruthenium-catalyzed deaminative coupling of two different primary amines. This method provides an alternative pathway to secondary amines. For instance, a ruthenium catalyst can facilitate the reaction between two primary amines to form a secondary amine, with ammonia (B1221849) as the only byproduct. ias.ac.in Studies have explored the deaminative coupling of anilines with various primary amines, including 4-methoxybenzylamine (B45378), to produce unsymmetrical secondary amines. marquette.edunih.govscispace.comresearchgate.net The reaction of aniline-d7 (B85245) with 4-methoxybenzylamine resulted in significant deuterium (B1214612) incorporation, providing insights into the reaction mechanism. nih.govscispace.com Kinetic studies, including the construction of a Hammett plot from the reaction rates of 4-methoxyaniline with a series of para-substituted benzylamines, have also been conducted to elucidate the reaction mechanism. marquette.edunih.govresearchgate.net

Table 1: Ruthenium-Catalyzed Deaminative Coupling of Amines

Amine 1Amine 2Catalyst SystemProductYieldReference
Aniline-d74-MethoxybenzylamineTetranuclear Ru–H complex with catechol ligandDeuterated N-(4-methoxybenzyl)aniline- nih.govscispace.com
4-Methoxyanilinepara-Substituted benzylaminesTetranuclear Ru–H complex with catechol ligandN-(para-Substituted benzyl)-4-methoxyaniline- marquette.edunih.govresearchgate.net
OctylamineAnilineRuthenium catalystN-octylaniline84%-

Strategic Considerations for Synthetic Optimization

To maximize the yield and purity of this compound while minimizing waste and reaction duration, careful optimization of the synthetic strategy is essential.

Influence of Solvent Systems and Reaction Media

The choice of solvent is a pivotal parameter in transition metal-catalyzed N-alkylation reactions. An ideal solvent should effectively dissolve the reactants and the catalyst while remaining inert under the reaction conditions. For some ruthenium-catalyzed N-alkylations, reactions can be performed without a solvent, offering significant environmental and economic benefits. When a solvent is necessary, high-boiling non-polar solvents like toluene or xylene are frequently used, as they can aid in the removal of water, a byproduct that can deactivate the catalyst. tsijournals.comrsc.org

Table 2: Effect of Solvent on N-Alkylation Yield

Reaction TypeSolventYieldReference
N-Alkylation of Benzyl (B1604629) Alcohol with AnilineToluene (polar)65.0% sioc-journal.cn
N-Alkylation of Benzyl Alcohol with AnilineCyclohexane (nonpolar)3.2% sioc-journal.cn
N-Alkylation of Benzyl Alcohol with AnilineDodecane (nonpolar)4.4% sioc-journal.cn
Visible-light-induced N-alkylationHexane77% rsc.org
Visible-light-induced N-alkylationMeCN5% rsc.org
Visible-light-induced N-alkylationH₂O25% rsc.org
Visible-light-induced N-alkylationMeOH33% rsc.org
Visible-light-induced N-alkylationDMSO45% rsc.org
Visible-light-induced N-alkylationSolvent-free68% rsc.org

Temperature and Pressure Effects on Reaction Efficacy

The efficacy of synthesizing this compound is significantly influenced by temperature and pressure. These parameters are critical in controlling reaction rates, yields, and selectivity by affecting reaction kinetics and the state of the reactants.

In vapor-phase alkylation of aniline, temperature is a more dominant factor than pressure. iitm.ac.in Studies on analogous aniline alkylations show that conversion rates generally increase with temperature up to an optimal point, beyond which catalyst deactivation due to coking can occur. iitm.ac.inresearchgate.net For instance, in the N-alkylation of aniline with methanol, selectivity towards the mono-alkylated product (N-methylaniline) decreases as temperature rises, favoring the di-alkylated product (N,N-dimethylaniline). researchgate.net A similar trend would be expected in the synthesis of this compound, where excessive temperatures could lead to undesired side products or over-alkylation.

Pressure primarily influences reactions involving gaseous reagents, such as hydrogen in catalytic reductive aminations. In the alkylation of aniline with ethanol over H-ZSM-5 zeolite catalysts, the effect of pressure is temperature-dependent. At 623 K (350 °C), conversion decreased with increasing pressure, while at a higher temperature of 723 K (450 °C), increased pressure led to higher activity by minimizing side reactions of the alcohol. iitm.ac.in For hydrogenations, elevated pressure is often beneficial. In continuous-flow imine hydrogenations, increasing hydrogen pressure from 10 to 40 bar can significantly enhance the reaction rate. scispace.com Similarly, in the reductive amination of p-methoxybenzaldehyde, high hydrogen pressure (150 bar) and high temperature (150 °C) have been utilized. tandfonline.com The optimal conditions for producing this compound would therefore require a careful balance, with elevated temperature and pressure generally favoring higher throughput, as demonstrated in a continuous-flow process where the optimal production temperature for a secondary amine was found to be 110 °C. acs.orgscispace.comresearchgate.net

Table 1: Effect of Temperature and Pressure on Analogous Aniline Alkylation Reactions

Reaction TypeCatalystTemperature (°C)PressureKey FindingReference
Vapor-Phase Aniline Alkylation with EthanolH-ZSM-5350-4501-30 barActivity increases with temperature. Pressure effect is dependent on temperature; at 450°C, higher pressure increases activity. iitm.ac.in
Vapor-Phase Aniline Alkylation with MethanolCrAlP-PA-10-773300-400AtmosphericAniline conversion increases with temperature, but selectivity for mono-alkylation decreases. researchgate.net
Continuous-Flow Imine HydrogenationPd/C11040 barOptimal temperature for maximizing secondary amine production throughput. scispace.comacs.org
N-Alkylation of Aniline with Benzyl AlcoholCu-Chromite110AtmosphericEffective temperature for mono-alkylation in the presence of a copper-based catalyst. tsijournals.com

Catalyst Loading and Ligand Design for Enhanced Selectivity and Yield

The choice of catalyst and associated ligands is paramount for achieving high selectivity and yield in the synthesis of this compound, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction creates carbon-nitrogen bonds by coupling amines with aryl or alkyl halides. wikipedia.org

The development of specialized ligands, particularly bulky and electron-rich biaryl phosphines, has revolutionized C-N cross-coupling. sigmaaldrich.com These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—allowing the use of lower catalyst loadings and milder reaction conditions. For instance, the Buchwald-Hartwig amination of 2-bromo-4-methoxybenzyl bromide with aniline has been achieved with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst (2 mol%) paired with the Xantphos ligand. The evolution of Buchwald precatalysts, now in their fourth generation, offers air- and moisture-stable options that ensure the efficient generation of the active Pd(0) species, often with weak bases at room temperature. sigmaaldrich.com Ligands such as BrettPhos have demonstrated excellent performance in the N-arylation of amines, with catalyst loadings as low as 0.01 mol% being effective. sigmaaldrich.com

For the synthesis of related phenethylamines, palladium-catalyzed reactions using pyridine-based ligands have enabled C-H functionalization with catalyst loadings of 2.5 mol %. acs.org In nickel-catalyzed cross-coupling reactions to form β-phenethylamines, the choice of a chiral, non-racemic ligand can even lead to stereoconvergent outcomes. nih.gov

In reductive amination, heterogeneous catalysts like palladium on carbon (Pd/C) are widely used. tandfonline.com Studies on related N-alkylations have shown that Pd/C loadings of 10 mol% can be effective. rsc.org Other systems, such as a Pd/NiO catalyst, have been used for the reductive amination of 4-methoxybenzaldehyde and aniline under a hydrogen atmosphere, achieving a 93% yield. The design of catalyst systems extends beyond palladium; ruthenium complexes with N-heterocyclic carbene (NHC) ligands have shown high selectivity for the N-monoalkylation of aromatic amines with alcohols. researchgate.net

Table 2: Influence of Catalyst and Ligand Systems on N-Arylation/Alkylation Reactions

Reaction TypeCatalyst PrecursorLigandCatalyst LoadingKey FeatureReference
Buchwald-Hartwig AminationPd(OAc)₂Xantphos2 mol%Effective for coupling an aniline with a benzyl bromide derivative.
Buchwald-Hartwig AminationG3/G4 PrecatalystBrettPhos0.01 mol%Demonstrates high efficiency in N-arylation of amines. sigmaaldrich.com
meta-C–H ArylationPalladiumPyridine-based2.5 mol%Enables C-H functionalization of protected phenethylamines. acs.org
N-Alkylation with Alcohols[RuCl₂(p-cymene)]₂N-Heterocyclic Carbene (NHC)Not specifiedHigh selectivity for N-monoalkylation of aromatic amines. researchgate.net
Reductive AminationPd/NiONoneNot specifiedHigh yield (93%) for reductive amination of an aldehyde with aniline.

Process Intensification through Continuous Flow Synthesis Approaches

Process intensification aims to create significantly more efficient, safer, and more economical chemical manufacturing processes. scispace.com Continuous flow synthesis is a key technology in achieving this for the production of this compound. By moving reactions from traditional batch reactors to continuous flow systems, such as microreactors or packed-bed reactors, significant improvements in heat and mass transfer, reaction time, and safety can be realized. researchgate.net

For secondary amine synthesis via reductive amination, continuous flow offers distinct advantages. A cascade reaction, where imine formation and subsequent hydrogenation occur simultaneously, can be performed in a flow system. acs.org Studies using catalyst-coated tube reactors with a Pd/C catalyst for imine hydrogenation have demonstrated exceptional catalyst utilization, achieving turnover numbers (TON) as high as 150,000, which is 10 to 1,000 times higher than typical batch procedures. scispace.comacs.org Such a system, using a single 5-meter tube, was capable of producing 0.75 kg of a secondary amine per day. scispace.comacs.org

The use of heterogeneous catalysts is particularly well-suited for flow chemistry, as it simplifies product purification and allows for catalyst recycling. Plug-flow reactors with a fixed catalyst bed have been used for the N-alkylation of anilines with alcohols at atmospheric pressure and temperatures of 160–240°C, leading to predominantly mono-alkylated products with yields up to 99%. researchgate.net This approach provides precise control over reaction parameters like temperature, pressure, and residence time, which significantly enhances efficiency and minimizes byproduct formation compared to batch methods. researchgate.net The development of a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst further highlights the potential for achieving high conversion (up to 99%) and selectivity. researchgate.net

Transformations Involving the Secondary Amine Functionality

The secondary amine group is a primary site of reactivity in this compound, readily undergoing reactions such as alkylation and acylation.

Further N-Alkylation and N-Acylation Reactions

The secondary amine of this compound can be further functionalized to form tertiary amines through N-alkylation. One established method involves the reductive amination of aldehydes. For instance, secondary amines like N-methyl-2-phenylethylamine, a structurally similar compound, react with aldehydes such as 4-methoxybenzaldehyde at elevated temperatures (80–120 °C) to yield the corresponding tertiary amines. nih.gov Another powerful method is the deaminative coupling of primary amines, catalyzed by transition metals like ruthenium. organic-chemistry.org This approach allows for the chemoselective synthesis of unsymmetrical secondary and tertiary amines.

N-acylation provides a route to amide derivatives. The reaction of 2-(4-methoxyphenyl)ethan-1-amine with ethyl 2-oxo-2H-chromene-3-carboxylate in refluxing ethanol yields the corresponding N-acylated product, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, in high yield. mdpi.com This demonstrates the amine's capacity to act as a nucleophile in acylation reactions. General methods for the acetylation of secondary amines, for example, using butyl acetate and an acetic acid catalyst at 120 °C, are also well-documented and applicable to this substrate. rsc.org A study detailing the synthesis of benzenesulfonamide (B165840) derivatives illustrates a two-step process where 2-(4-methoxyphenyl)-1-ethanamine is first reacted with benzenesulfonyl chloride. The resulting secondary sulfonamide, N-(4-methoxyphenethyl)benzenesulfonamide, is then alkylated with various alkyl or aralkyl halides in the presence of a base like lithium hydride to furnish a series of tertiary sulfonamides. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on this compound and Related Amines
Reactant 1Reactant 2Key Reagents/CatalystProductYieldReference
N-(4-methoxyphenethyl)benzenesulfonamideAlkyl/Aralkyl halidesLiH, DMFN-(Alkyl/aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamideNot specified nih.gov
2-(4-Methoxyphenyl)ethan-1-amineEthyl 2-oxo-2H-chromene-3-carboxylateEthanol, RefluxN-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide94% mdpi.com
General Secondary AmineButyl acetateAcetic acid (cat.)N-acetylated secondary amineSubstrate dependent rsc.org

Formation of Imines and Schiff Bases from the Secondary Amine

The formation of a neutral imine (or Schiff base) typically involves the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org When a secondary amine like this compound reacts with an aldehyde or ketone, the reaction proceeds via a similar mechanism but stops at the cationic iminium salt stage, as there is no proton on the nitrogen to eliminate for neutralization. masterorganicchemistry.comlibretexts.org

The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed elimination of water generates a stable, resonance-stabilized iminium ion. libretexts.org These iminium ions are valuable synthetic intermediates. For example, iminium ion intermediates generated in situ from homoallylic amines can undergo cyclization to form piperidine derivatives. nih.gov If the secondary amine possesses a proton on an adjacent carbon (an α-proton), the iminium ion can be deprotonated by a base to form an enamine. This compound has α-protons on the benzylic carbon of the phenethyl group, making enamine formation a plausible subsequent reaction pathway.

Cleavage of the N-Phenethyl Linkage

The carbon-nitrogen bonds in aniline derivatives can be cleaved under specific catalytic conditions, representing an advanced transformation. While the C(aryl)-N bond is strong, the C(alkyl)-N bond is more susceptible to cleavage. Recent advances in photoredox catalysis have enabled the cleavage of C-N bonds in N-alkyl anilines. rsc.org For instance, visible-light-induced photocatalysis can promote the oxidative formylation of N-alkyl anilines, a process that involves C-N bond cleavage. rsc.org

Furthermore, transition metals like copper and ruthenium have been shown to catalyze the cleavage of C-N bonds in aniline derivatives. researchgate.netresearchgate.net Uranyl photoredox catalysis has also been employed for the conversion of N-substituted anilines to phenols, a reaction that proceeds via C-N bond activation and cleavage, with the amino group ultimately leaving as an ammonium salt. oup.com These methods highlight potential strategies for the selective dealkylation or transformation of the N-phenethyl group in the target molecule.

Reactivity of the Methoxy-Substituted Aromatic Ring

The phenethyl portion of the molecule contains a 4-methoxyphenyl (B3050149) group, which is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the methoxy (B1213986) substituent.

Electrophilic Aromatic Substitution (EAS) Reactions

The two aromatic rings in this compound exhibit different reactivities towards electrophiles. The aniline ring is activated by the nitrogen's lone pair, while the phenethyl ring is activated by the methoxy group. Both the secondary amino group (-NHR) and the methoxy group (-OCH3) are powerful activating, ortho, para-directing groups. ulisboa.pt The outcome of an EAS reaction will depend on the specific reaction conditions, which can modulate the reactivity of these groups.

The nitration of this compound is a complex transformation due to the presence of two activated aromatic rings and the basic nitrogen atom. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the secondary amine is readily protonated to form an anilinium ion (-NH2R+). stackexchange.com This protonation has two major consequences:

Deactivation of the Aniline Ring : The anilinium group is strongly electron-withdrawing and deactivates its attached aromatic ring towards electrophilic attack.

Change in Directing Effect : The anilinium group becomes a meta-director. stackexchange.com

Simultaneously, the 4-methoxyphenyl ring remains highly activated by the electron-donating methoxy group, which is a strong ortho, para-director. ulisboa.pt Given that the para position is occupied by the phenethyl linker, electrophilic attack is directed to the ortho positions relative to the methoxy group.

Therefore, under strongly acidic nitration conditions, the reaction is expected to occur selectively on the methoxy-bearing ring. The protonated, deactivated aniline ring would be significantly less reactive. The major product anticipated would be N-(2-nitro-4-methoxyphenethyl)aniline.

To achieve nitration on the aniline ring, the reactivity of the amine must be modulated. This is commonly done by N-acylation. The resulting amide is still an ortho, para-director but is less basic and less activating, preventing protonation under acidic conditions and allowing for controlled nitration. ulisboa.ptscribd.com After nitration, the acyl protecting group can be removed by hydrolysis to reveal the nitro-substituted aniline derivative.

Table 2: Predicted Regioselectivity of Nitration for this compound
Nitrating AgentConditionsState of AmineMost Activated RingPredicted Major ProductReference
HNO₃ / H₂SO₄Strongly acidicProtonated (Anilinium ion, meta-director)4-MethoxyphenylN-(2-Nitro-4-methoxyphenethyl)aniline stackexchange.com
1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. HydrolysisProtection-Nitration-DeprotectionAcylated (Amide, ortho,para-director)Competition between ringsMixture, likely includes N-(4-Methoxyphenethyl)-4-nitroaniline ulisboa.ptscribd.com
Sulfonation Reactions

Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, typically using concentrated or fuming sulfuric acid. masterorganicchemistry.com As an electrophilic aromatic substitution reaction, the directing effects of the substituents on this compound are crucial.

The 4-methoxyphenyl ring is strongly activated, and sulfonation is expected to occur at the ortho-position (C3) relative to the methoxy group.

The reactivity of the N-phenyl ring is more complex. The standard conditions for sulfonation involve highly acidic media. In this environment, the nitrogen of the aniline moiety becomes protonated, forming the -NH₂R⁺ group. This anilinium ion is strongly deactivating and a meta-director. Therefore, sulfonation of the N-phenyl ring would likely yield the meta-substituted product, N-(4-Methoxyphenethyl)-3-sulfonylaniline. For aromatic amines, an alternative method known as the "baking process," which involves heating the amine sulfate (B86663) salt, is sometimes used to favor para-substitution. google.com

Given the two aromatic rings, competitive sulfonation is possible. The methoxy-activated ring is significantly more electron-rich than the deactivated anilinium ring, suggesting that sulfonation will preferentially occur on the phenethyl portion of the molecule.

Oxidative Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the phenethyl ring is a key site for oxidative metabolism, particularly in biological systems. Studies involving cytochrome P450 enzymes, specifically P450 2D6, have demonstrated the efficient O-demethylation of 4-methoxyphenethylamine (B56431), the core structure of the phenethyl moiety in the title compound. nih.govacs.org

This biochemical transformation proceeds via the cleavage of the O-methyl C-H bond, which has been identified as a partially rate-limiting step. nih.gov The initial product of this reaction is the corresponding phenol, N-(4-hydroxyphenethyl)aniline. This intermediate can then undergo further oxidation. Research has shown that P450 2D6 can catalyze a subsequent ring hydroxylation to form a catechol derivative, analogous to the formation of dopamine (B1211576) from 4-methoxyphenethylamine. acs.org

Oxidizing SystemTransformationProduct(s)Research Finding
Cytochrome P450 2D6O-DemethylationN-(4-Hydroxyphenethyl)anilineThe enzyme catalyzes the O-demethylation of 4-methoxyphenethylamine. nih.govacs.org
Cytochrome P450 2D6Sequential OxidationN-(3,4-Dihydroxyphenethyl)anilineFollowing O-demethylation, the enzyme can further hydroxylate the ring. acs.org
Ferric Chloride (FeCl₃)Phenolic Oxidative CouplingIndole derivativesOxidation of related N-substituted hydroxyphenethylamines can lead to cyclization. rsc.org

Reactivity of the Unsubstituted Phenyl Ring

Electrophilic Aromatic Substitution Reactions

The unsubstituted phenyl ring, bonded to the nitrogen atom, behaves as a typical N-alkylaniline in electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is highly dependent on the reaction conditions, particularly the acidity of the medium. stackexchange.com

The secondary amine group is an activating group, meaning it increases the rate of EAS compared to benzene (B151609). It donates electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. This resonance stabilization is most effective when the electrophile attacks the ortho and para positions. Therefore, under neutral or weakly acidic conditions, the amine group acts as an ortho, para-director. Due to steric hindrance from the bulky phenethyl group, the para-substituted product is often favored.

However, many EAS reactions, such as nitration and sulfonation, require strong acids. In the presence of a strong acid, the lone pair on the nitrogen atom is protonated, forming an anilinium ion (-NH₂R⁺). The positive charge on the nitrogen atom turns the substituent into a powerful electron-withdrawing group via induction. This deactivates the ring, making it less reactive than benzene. Furthermore, this deactivating anilinium group becomes a meta-director.

This dual reactivity is a hallmark of anilines and must be managed to achieve desired products. For instance, to achieve para-substitution in reactions requiring acid, the amine is often temporarily protected as an amide (e.g., acetanilide). The amide group is still an ortho, para-director but is less activating than a free amine and prevents protonation on the nitrogen, thus allowing for predictable substitution patterns. vaia.com

Advanced Synthetic Applications and Mechanistic Insights

Exploration of Proton-Coupled Electron Transfer (PCET) Mechanisms

The aniline moiety of this compound is susceptible to oxidation, a process that can proceed through a Proton-Coupled Electron Transfer (PCET) mechanism. PCET pathways involve the concerted transfer of a proton and an electron from the substrate. researchgate.net For anilines, this typically involves the homolytic cleavage of the N-H bond.

PCET is fundamental to many chemical and biological transformations, including ammonia oxidation and the action of certain redox enzymes. chemrxiv.orgrsc.orgrsc.org In the context of this compound, oxidation via a PCET mechanism would generate an aminyl radical. This reactive intermediate can then undergo various subsequent reactions, such as dimerization or coupling.

The feasibility of PCET is determined by thermodynamic parameters like the bond dissociation free energy (BDFE) of the N-H bond. Studies on the oxidation of substituted anilines have shown that the rates of electron transfer correlate with the oxidation potential of the aniline. acs.org Coordination to a metal center can significantly weaken the N-H bond, facilitating PCET even for high-valent, typically non-reducing metals. rsc.orgrsc.org While specific PCET studies on this compound are not prominent in the literature, the general principles derived from studies on other substituted anilines and metal-aniline complexes provide a strong framework for understanding its potential reactivity. The process involves the formation of a hydrogen bond between the N-H proton and a proton acceptor (a Brønsted base), which precedes or occurs concertedly with the transfer of an electron to an oxidant. researchgate.net This mechanism allows for the homolytic activation of the N-H bond under milder conditions than would be required for separate proton and electron transfer steps.

Cyclization Reactions and Ring-Closure Strategies

Cyclization reactions involving the this compound framework are instrumental in constructing fused heterocyclic systems. One notable strategy involves an oxidative cyclization pathway. For instance, derivatives of this compound can be engineered to contain a thiol group, which, upon removal of a protecting group like p-methoxybenzyl, can undergo oxidative cyclization to form tricyclic heteroarenes such as C5-substituted benzo peerj.comresearchgate.netthiazolo[2,3-c] peerj.comresearchgate.netmdpi.comtriazoles. mdpi.com This method demonstrates significant functional group tolerance, allowing for the synthesis of a diverse library of these complex ring systems. mdpi.com

Another approach to cyclization involves palladium-catalyzed intramolecular arylation. While challenges have been noted with the sulfonylation of related aniline derivatives under standard conditions, modified procedures have been developed. nih.gov For example, the synthesis of sulfonamides, which are precursors for cyclization, can be achieved in acceptable yields by reacting the aniline with a sulfonyl chloride at elevated temperatures over an extended period. nih.gov The resulting sulfonamides can then undergo palladium-catalyzed ring closure to form benzannelated sultams. nih.gov

Furthermore, N-aryl-1,2,3,4-tetrahydroisoquinolines can be synthesized from N-(2-bromobenzyl)aniline precursors through a sequence involving a Suzuki–Miyaura coupling followed by a reductive cyclization. thieme-connect.comthieme-connect.com This multi-step process highlights the utility of N-alkylanilines in building complex, fused heterocyclic scaffolds. thieme-connect.comthieme-connect.com

Derivatization to Form Complex Heterocyclic Systems

The secondary amine functionality of this compound serves as a versatile handle for derivatization, enabling the synthesis of a wide array of complex heterocyclic systems.

Azetidinones:

The synthesis of azetidinones, also known as β-lactams, can be achieved through various cycloaddition strategies. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method. researchgate.net Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine and trapped by imines to form the azetidinone ring. researchgate.net Another approach is the Reformatsky reaction, which can be viewed as a variation of the Staudinger cycloaddition or a two-step process involving the addition of a Reformatsky reagent to an imine followed by cyclization. mdpi.com These methods allow for the synthesis of various substituted azetidinones, including those with aryl groups that can be analogous to the this compound structure. mdpi.com

Chromene-3-carboxamides:

This compound can be readily converted into N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. This is typically achieved by reacting this compound (or more precisely, 2-(4-methoxyphenyl)ethan-1-amine) with an ethyl 2-oxo-2H-chromene-3-carboxylate. researchgate.netresearchgate.netmdpi.com The reaction is generally carried out by refluxing the reactants in a solvent such as ethanol, leading to the formation of the desired carboxamide in high yield. mdpi.com

Reactant 1Reactant 2ProductSolventConditionsYieldReference
2-(4-Methoxyphenyl)ethan-1-amineEthyl 2-oxo-2H-chromene-3-carboxylateN-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamideEthanolReflux, 6 h94% mdpi.com

Sulfonamides:

The synthesis of sulfonamides derived from this compound (specifically from 4-methoxyphenethylamine) is a well-established derivatization pathway. The process typically begins with the reaction of 4-methoxyphenethylamine with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in an aqueous basic solution to yield a parent sulfonamide. peerj.com This primary sulfonamide can then be further functionalized by reaction with various alkyl or aralkyl halides in the presence of a base and a suitable solvent like N,N-dimethylformamide (DMF) to produce a series of N-substituted sulfonamides. peerj.com

Reactant 1Reactant 2Reactant 3ProductSolventBase/ActivatorConditionsYieldReference
4-Methoxyphenethylamine4-Methylbenzenesulfonyl chlorideN-(4-Methoxyphenethyl)-4-methylbenzenesulfonamideAqueous Na2CO3pH 9 peerj.com
N-(4-Methoxyphenethyl)-4-methylbenzenesulfonamideAlkyl/aralkyl halidesN-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamidesDMFLiHStirred, 4-5 h80% (for 5h) peerj.com

These derivatization strategies underscore the utility of this compound as a building block for creating a diverse range of complex heterocyclic molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in N-(4-Methoxyphenethyl)aniline is achievable.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct signals for the aromatic and aliphatic protons.

The protons on the aniline (B41778) ring typically appear as a set of multiplets in the aromatic region. Specifically, the two protons ortho to the amino group are expected to resonate at a different chemical shift than the two meta protons and the single para proton. For instance, in one study, the two aromatic protons on the aniline ring appeared as a doublet of doublets between δ 7.03-7.07 ppm, while another two protons showed as a doublet at δ 7.14-7.16 ppm. rsc.org The remaining proton on this ring was observed as a triplet at δ 6.58-6.61 ppm. rsc.org

The protons of the 4-methoxyphenethyl group also give characteristic signals. The two protons on the benzene (B151609) ring adjacent to the ethyl group typically appear as a doublet, for example, at δ 7.14-7.16 ppm. rsc.org The two protons on the same ring but adjacent to the methoxy (B1213986) group are also observed as a doublet, often at a slightly upfield position, such as δ 6.74-6.76 ppm, due to the electron-donating effect of the methoxy group. rsc.org

The aliphatic protons of the ethyl bridge between the two aromatic rings are also clearly distinguishable. The two protons of the methylene (B1212753) group attached to the nitrogen atom typically resonate as a singlet, for example, at δ 4.10 ppm. rsc.org The methoxy group protons appear as a sharp singlet further upfield, for instance, at δ 3.65 ppm. rsc.org A broad singlet corresponding to the N-H proton is also observable.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.14-7.16d2HAr-H
7.03-7.07dd2HAr-H
6.74-6.76d2HAr-H
6.58-6.61t1HAr-H
6.49-6.50d2HAr-H
4.10s2H-CH₂-
3.65s3H-OCH₃

Data sourced from a 400 MHz spectrometer. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The aromatic region of the spectrum shows multiple peaks corresponding to the different carbon environments in the two benzene rings.

The carbon attached to the nitrogen on the aniline ring (C-N) is typically found around δ 147.9 ppm. rsc.org The carbons of this ring show signals at various positions, for example, δ 128.9 ppm, δ 117.1 ppm, and δ 112.5 ppm. rsc.org

For the 4-methoxyphenethyl moiety, the carbon atom bonded to the methoxy group (C-O) resonates at a downfield position, such as δ 158.5 ppm. rsc.org The other carbons of this ring appear at distinct chemical shifts, for instance, δ 131.1 ppm, δ 128.4 ppm, and δ 113.6 ppm. rsc.org The methylene carbon of the ethyl bridge is typically observed around δ 47.4 ppm, and the methoxy carbon gives a signal at approximately δ 54.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
158.5Ar-C
147.9Ar-C
131.1Ar-C
128.9Ar-C
128.4Ar-C
117.1Ar-C
113.6Ar-C
112.5Ar-C
54.9-OCH₃
47.4-CH₂-

Data sourced from a 101 MHz spectrometer. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to delineate the spin systems of both the aniline and the 4-methoxyphenyl (B3050149) rings. science.govemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate each proton with its directly attached carbon atom. emerypharma.comcolumbia.edu This is a powerful tool for definitively assigning the carbon signals based on the already established proton assignments. For example, the proton signal of the methylene bridge would show a cross-peak with its corresponding carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A prominent feature is the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge and methoxy group appear just below 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1240 cm⁻¹ for the asymmetric stretch and near 1030 cm⁻¹ for the symmetric stretch.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
<3000C-H StretchAliphatic
1450-1600C=C StretchAromatic Ring
1250-1360C-N StretchAryl Amine
~1240Asymmetric C-O StretchAryl Ether
~1030Symmetric C-O StretchAryl Ether

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Investigation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (213.28 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. A very common and abundant fragment ion is observed at m/z 121. rsc.org This corresponds to the stable 4-methoxybenzyl cation, formed by cleavage of the C-N bond. Another significant fragment would likely be observed at m/z 92, corresponding to the anilinium radical cation. Other smaller fragments would arise from further decomposition of these primary fragments. The analysis of these fragmentation pathways helps to confirm the proposed structure of this compound.

Table 4: Predicted EI-MS Fragmentation Data for this compound

m/zProposed Fragment
213[C₁₄H₁₅NO]⁺ (Molecular Ion)
121[C₈H₉O]⁺ (4-methoxybenzyl cation)
92[C₆H₆N]⁺ (anilinium radical cation)
77[C₆H₅]⁺ (phenyl cation)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS fragmentation data for this compound has not been published. Analysis would typically involve identifying the protonated molecular ion [M+H]⁺ and its characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Published HRMS data providing an exact mass measurement for this compound could not be found. This analysis is crucial for confirming the elemental composition. The theoretical monoisotopic mass of this compound (C₁₅H₁₇NO) is 227.13101 Da. An experimental HRMS measurement would be expected to align closely with this value.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

There are no published reports on the single-crystal X-ray diffraction of this compound. This analysis would provide definitive information on its solid-state molecular conformation, intermolecular interactions, and crystal packing parameters such as the unit cell dimensions and space group.

Computational Chemistry and Theoretical Investigations of N 4 Methoxyphenethyl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular structure and energy.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional, a hybrid method that incorporates both Hartree-Fock exchange and DFT exchange-correlation, is frequently used for such studies. When applied to aniline (B41778) and its derivatives, DFT calculations consistently provide reliable predictions of molecular geometries.

For a molecule like N-(4-Methoxyphenethyl)aniline, a DFT optimization would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. It is anticipated that the aniline part of the molecule would exhibit a nearly planar geometry, with slight pyramidalization at the nitrogen atom, a common feature in anilines. The bond lengths within the aromatic rings are expected to be characteristic of benzene (B151609) derivatives, while the C-N and C-C single bonds of the phenethyl group would adopt standard values.

Table 1: Predicted Optimized Geometrical Parameters for a Representative N-Alkylaniline Moiety (N-Ethylaniline) using DFT (B3LYP/6-31G)*

ParameterBond Length (Å) / Bond Angle (°)
C-N (Aniline Ring - Nitrogen)1.401
N-C (Nitrogen - Ethyl Group)1.465
C-C (Ethyl Group)1.532
C-N-C Angle121.5
H-N-C Angle114.8

This data is illustrative and based on calculations for a structurally similar compound, N-ethylaniline, to provide expected values.

Ab Initio Methods (e.g., Hartree-Fock) in Conjunction with DFT

Ab initio methods, such as Hartree-Fock (HF) theory, are based on first principles without the use of empirical parameters. HF theory, however, does not fully account for electron correlation, which is the interaction between electrons. Comparing HF results with DFT findings is a common practice to assess the impact of electron correlation.

Generally, Hartree-Fock calculations predict shorter bond lengths than those observed experimentally or calculated with DFT methods that include electron correlation. researchgate.net This is because HF theory does not adequately describe the repulsion between electrons, leading to a more compact electronic distribution and consequently shorter predicted bond lengths. For this compound, it is expected that bond lengths calculated at the HF level would be systematically shorter than those obtained from B3LYP calculations.

Basis Set Selection and its Impact on Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G* and 6-311++G(d,p). The "6-31G*" basis set is a split-valence basis set with polarization functions on heavy atoms, which allows for anisotropy in the electron distribution. The larger "6-311++G(d,p)" basis set is more flexible, including diffuse functions (++) to better describe weakly bound electrons and polarization functions on both heavy atoms (d) and hydrogen atoms (p). For a molecule with heteroatoms like oxygen and nitrogen, and delocalized π-systems, using a basis set with at least one set of polarization and diffuse functions is crucial for obtaining accurate electronic properties. Increasing the size and flexibility of the basis set generally leads to more accurate results, though the computational cost increases significantly.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Analysis of the electronic structure provides insights into reactivity, spectral properties, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. scirp.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, as the lone pair of electrons on the nitrogen and the π-system of the ring are the most electron-rich regions. The LUMO is likely to be distributed over the aniline ring's π*-antibonding orbitals. The methoxy (B1213986) group on the phenethyl moiety, being an electron-donating group, would slightly increase the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted analogue.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Aniline Derivative (Calculated using B3LYP/6-311++G(d,p))

ParameterEnergy (eV)
HOMO Energy-5.25
LUMO Energy-0.65
HOMO-LUMO Gap4.60

This data is illustrative and based on calculations for a representative substituted aniline to provide expected values.

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Population Analysis)

Understanding the distribution of electron density across a molecule is crucial for predicting its electrostatic interactions and reactive sites. Several methods are used to assign partial atomic charges.

Mulliken Atomic Charges: The Mulliken population analysis is a widely used method for calculating atomic charges due to its simplicity. wikipedia.org However, it is known to be highly dependent on the basis set used, and can sometimes produce unphysical results. uni-muenchen.de For this compound, a Mulliken analysis would likely show a negative charge on the nitrogen and oxygen atoms due to their high electronegativity, and positive charges on the hydrogen atoms.

Natural Population Analysis (NPA): Natural Population Analysis is considered a more robust method for calculating atomic charges as it is less sensitive to the choice of basis set. uni-rostock.deresearchgate.net NPA generally provides a more chemically intuitive picture of charge distribution. An NPA of this compound is expected to confirm the electronegative nature of the nitrogen and oxygen atoms.

Table 3: Illustrative Mulliken and Natural Population Analysis (NPA) Atomic Charges for Key Atoms in a Molecule Structurally Similar to this compound

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
N (Aniline)-0.65-0.78
O (Methoxy)-0.55-0.62
C (Aniline Ring, attached to N)0.250.15
C (Methoxy, attached to O)0.180.05

This data is illustrative and intended to show expected trends in charge distribution.

Reactivity Descriptors: Fukui Functions for Electrophilic and Nucleophilic Sites

To understand the chemical reactivity of this compound, reactivity descriptors derived from Density Functional Theory (DFT) are employed. Fukui functions, in particular, are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack within a molecule. The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.

Condensed Fukui functions are used to characterize the reactivity of specific atomic sites. The function ƒk+ indicates the susceptibility of atom k to nucleophilic attack (attack by an electron donor), while ƒk- indicates its susceptibility to electrophilic attack (attack by an electron acceptor). A higher value of the Fukui function at a particular atomic site suggests a higher reactivity at that site.

For this compound, the key reactive areas are the two aromatic rings, the nitrogen atom of the secondary amine, and the oxygen atom of the methoxy group. The aniline ring is activated by the electron-donating secondary amine group, making the ortho and para positions susceptible to electrophilic attack. Similarly, the methoxy group, being an electron-donating group, activates the phenethyl ring, particularly at the ortho and para positions relative to the methoxy group. The nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be the primary sites for electrophilic attack. Conversely, the regions of the molecule with lower electron density would be more susceptible to nucleophilic attack.

Atom/Region Predicted Reactivity towards Electrophiles (ƒk-) Predicted Reactivity towards Nucleophiles (ƒk+) Justification
Nitrogen (N)HighLowThe lone pair of electrons on the nitrogen atom makes it a prime target for electrophilic attack.
Oxygen (O)HighLowThe lone pairs of electrons on the oxygen atom of the methoxy group are susceptible to electrophilic attack.
Aniline Ring (ortho, para positions)HighLowThe electron-donating nature of the secondary amine group increases the electron density at these positions.
Methoxyphenethyl Ring (ortho position to methoxy)HighLowThe electron-donating methoxy group activates these positions for electrophilic substitution.
Carbonyl Carbon (if applicable in a reaction)LowHighIn reactions involving carbonyl derivatives, the carbonyl carbon is a typical site for nucleophilic attack.

This table presents predicted reactivity based on the general electronic effects of the functional groups in this compound. Precise values would require specific DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data or provide insights where experimental spectra are unavailable.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a good degree of accuracy. These calculations are typically performed on the optimized geometry of the molecule. For this compound, the calculated IR spectrum would be expected to show characteristic peaks corresponding to its structural features. It is common practice to scale the calculated harmonic frequencies to better match experimental values. spectroscopyonline.com

Vibrational Mode Expected Calculated Frequency Range (cm⁻¹) Functional Group
N-H Stretch3350-3450Secondary Amine
Aromatic C-H Stretch3000-3100Phenyl Rings
Aliphatic C-H Stretch2850-2960Phenethyl Group
C=C Aromatic Ring Stretch1500-1600Phenyl Rings
C-N Stretch1250-1350Aryl Amine
C-O Stretch1200-1275 (asymmetric), 1000-1075 (symmetric)Methoxy Group

Note: These are representative frequency ranges based on DFT calculations for similar aniline and phenethylamine (B48288) derivatives. Actual values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, including DFT and machine learning approaches, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are valuable for assigning signals in experimental spectra and for confirming molecular structures. The accuracy of these predictions depends on the level of theory, the basis set used, and consideration of solvent effects. mdpi.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings, the N-H proton, the methylene (B1212753) (-CH₂-) protons of the phenethyl group, and the methoxy (-OCH₃) protons. Similarly, the ¹³C NMR spectrum would show signals for all unique carbon atoms in the molecule.

Proton (¹H) Predicted Chemical Shift Range (ppm) Carbon (¹³C) Predicted Chemical Shift Range (ppm)
N-H3.5 - 4.5C (Aniline, C-N)145 - 150
Aromatic H (Aniline)6.5 - 7.2C (Aniline, aromatic)112 - 130
Aromatic H (Phenethyl)6.8 - 7.3C (Phenethyl, C-O)157 - 160
-OCH₃3.7 - 3.9C (Phenethyl, aromatic)114 - 131
-N-CH₂-3.2 - 3.6-OCH₃55 - 56
-CH₂-Ar2.7 - 3.0-N-CH₂-45 - 50
-CH₂-Ar35 - 40

These predicted chemical shift ranges are based on computational models and data from analogous structures. Experimental values may differ based on solvent and other conditions.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexible ethyl bridge in this compound allows for multiple conformations. Conformational analysis aims to identify the stable geometries (conformers) of the molecule and their relative energies. Studies on related phenethylamines have shown a preference for a folded, gauche conformation, which suggests a favorable interaction between the amino group and the aromatic ring. acs.orgnottingham.edu.my Alternatively, an extended, anti conformation is also possible. nih.gov Computational methods can be used to calculate the energies of these different conformers and determine their relative populations at a given temperature.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. bohrium.com By simulating the movement of atoms over time, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. This is particularly useful for understanding how the molecule behaves in a solution, which is often more relevant to its real-world applications.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. semanticscholar.org

For this compound, the Hirshfeld surface analysis would likely reveal the importance of N-H···π interactions, C-H···π interactions, and van der Waals forces in the crystal packing. The presence of the nitrogen atom allows for potential hydrogen bonding, which would be a significant factor in the crystal structure. The analysis provides a fingerprint plot that summarizes the percentage contribution of different types of intermolecular contacts.

Intermolecular Contact Type Predicted Contribution to Hirshfeld Surface (%) Description
H···H45 - 55Represents the most abundant type of contact, arising from van der Waals interactions between hydrogen atoms. nih.gov
C···H / H···C25 - 35Indicates interactions between carbon and hydrogen atoms, often associated with C-H···π interactions.
O···H / H···O5 - 15Corresponds to interactions involving the methoxy oxygen and hydrogen atoms, potentially including weak C-H···O hydrogen bonds.
N···H / H···N3 - 8Represents potential N-H···N or C-H···N hydrogen bonds, which are important for molecular packing. researchgate.net
C···C< 5Suggests the presence of π-π stacking interactions between the aromatic rings.

These percentages are estimations based on Hirshfeld analyses of similar aromatic amines and ethers. The actual contributions would depend on the specific crystal packing of this compound.

Academic and Research Applications of N 4 Methoxyphenethyl Aniline Derivatives in Synthetic Chemistry

Role as a Fundamental Building Block in Complex Organic Synthesis

The N-(4-Methoxyphenethyl)aniline framework is a valuable building block in synthetic chemistry, offering reactive sites on the nitrogen atom and the aromatic rings for further functionalization. This adaptability allows for its incorporation into a multitude of more complex molecular architectures.

Precursor in the Synthesis of Diverse Organic Frameworks

The utility of this compound as a precursor is demonstrated in its application for constructing elaborate heterocyclic systems. A notable example is its use in the synthesis of N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. mdpi.com In this synthesis, the aniline (B41778) nitrogen acts as a nucleophile, reacting with an activated carbonyl group on the chromene scaffold to form a stable amide linkage. This reaction highlights how the compound can be readily integrated into polycyclic structures that are of interest in medicinal chemistry and materials science. Furthermore, the broader class of aniline derivatives is widely employed in multicomponent reactions to generate diverse molecular frameworks, such as 2,4-disubstituted quinolines, through transition-metal-catalyzed processes involving anilines, aldehydes, and alkynes. chemrevlett.com

Intermediate in the Preparation of Advanced Organic Materials

The structural motif of this compound serves as a crucial intermediate in the development of advanced organic materials, particularly in the field of electronics. The arylamine core is a foundational element for a class of materials known as hole-transport materials (HTMs). While the final, highly complex HTMs often feature a triarylamine structure for enhanced performance, their synthesis frequently begins with simpler secondary amines like N-alkylanilines. nih.govacs.org The this compound structure provides the essential N-phenyl group that can be further arylated to produce these high-performance triarylamine-based HTMs. These materials are integral to the function of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgrsc.org Additionally, aniline derivatives are the primary monomers for producing conductive polymers like polyaniline, which are utilized in chemical sensors and other electronic devices. researchgate.net

Investigations into Reaction Mechanisms and Kinetics Utilizing this compound as a Model Substrate

While specific kinetic studies focusing solely on this compound are not extensively documented, the broader class of substituted anilines and related amines are frequently used as model substrates to elucidate reaction mechanisms and kinetics. For instance, detailed kinetic analyses have been performed on the oxidation of aniline by iron(III) in micellar systems to understand the influence of the reaction medium. uctm.edu Other studies have investigated the photocatalytic degradation of aniline and its derivatives, tracking the formation of intermediates and determining reaction rate constants under various conditions. mdpi.com

Computational and experimental studies on the reaction of 4-methylaniline with hydroxyl radicals have also provided deep insight into atmospheric chemistry pathways. mdpi.com By analogy, this compound would serve as an excellent model substrate for investigating how substituents on the nitrogen atom influence reaction rates. Such studies could explore electrophilic aromatic substitution, N-dealkylation, or oxidation reactions, providing valuable data on the electronic and steric effects imparted by the 4-methoxyphenethyl group compared to simpler N-alkyl or N-aryl anilines.

Design and Synthesis of Novel Ligands for Transition Metal Catalysis Incorporating the this compound Motif

Aniline and its derivatives are indispensable precursors in the synthesis of ligands for transition-metal catalysis. rutgers.edu These ligands are critical for controlling the reactivity and selectivity of catalysts used in a vast array of chemical transformations. The this compound motif can be incorporated into ligand design in several ways. The nitrogen atom can serve as a donor site, or the entire molecule can be used as a scaffold to build more complex ligand architectures, such as N-heterocyclic carbenes (NHCs) or tridentate aniline–carbene–phenol ligands. rutgers.educaltech.edu

The synthesis of such ligands often starts with the modular alkylation of an aniline derivative. rutgers.edu The presence of the 4-methoxyphenethyl group on the nitrogen of this compound offers a tool for fine-tuning the steric environment around the metal center. This steric hindrance is crucial for promoting challenging cross-coupling reactions and for stabilizing reactive intermediates. rutgers.edu The electronic properties of the ligand can also be modulated through the aniline ring, making the this compound framework a versatile platform for developing bespoke ligands for specific catalytic applications.

Exploration in Functional Materials Science

The unique electronic properties of the arylamine structure make this compound and its derivatives highly relevant in the field of functional materials science, especially for organic electronic devices.

Application as a Core Structure in Hole-Transport Materials (HTMs) for Organic Electronic Devices (e.g., Perovskite Solar Cells)

In perovskite solar cells (PSCs), the hole-transport material (HTM) plays a critical role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. mdpi.commdpi.com The efficiency of this process is highly dependent on the properties of the HTM, including its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming characteristics.

Derivatives of this compound are central to the design of many high-performance organic HTMs. The core structure is typically a triarylamine, often containing multiple N,N-di(4-methoxyphenyl)aminophenyl (DMPA) units. nih.gov These structures can be viewed as elaborated versions of this compound, where the hydrogen on the nitrogen has been replaced by another aryl group, and additional DMPA arms are attached to a central core. The methoxy (B1213986) groups are crucial electron-donating substituents that help to raise the HOMO energy level of the material, facilitating better energy level alignment with the valence band of the perovskite layer for efficient hole extraction. nih.gov

Researchers have engineered a vast library of HTMs by modifying the core and peripheral groups of these arylamine structures to optimize device performance. The table below summarizes the performance of several representative HTMs that incorporate aniline-based arylamine motifs in perovskite solar cells, demonstrating the importance of this structural class.

HTM NameCore StructurePower Conversion Efficiency (PCE) (%)Voc (V)Jsc (mA cm-2)Fill Factor (FF) (%)
spiro-OMeTAD Spirobifluorene13.280.9820.4566
EtheneTTPA Ethene12.770.9819.8966
F101 Furan13.11.1019.6361
JY8 Thiadiazolopyridine19.141.0821.8481
ADT-TPA Anthradithiophene19.21.1022.179

This table presents data compiled from various research articles for comparison purposes. nih.govacs.orgnih.govnih.gov Voc = Open-circuit voltage; Jsc = Short-circuit current density; FF = Fill Factor.

The data clearly indicates that by engineering the core structure (e.g., from simple ethene to complex thiadiazolopyridine) and maintaining the crucial arylamine arms, significant improvements in power conversion efficiency and other photovoltaic parameters can be achieved. nih.gov The simple, high-yielding synthesis routes for some of these materials make them promising, cost-effective alternatives to the widely used but expensive spiro-OMeTAD. acs.orgnih.gov This highlights the foundational importance of the N-arylaniline motif, as found in this compound, for advancing the commercial viability of perovskite solar cell technology.

Incorporation into Polymer Architectures for Tailored Properties

The scientific literature is rich with studies on the polymerization of various aniline derivatives to create functional polymers with tailored properties. Research has shown that modifying the aniline monomer can significantly impact the characteristics of the resulting polymers, including solubility, morphology, and electrical conductivity. For instance, the introduction of different substituents on the aniline ring or the nitrogen atom has been a common strategy to enhance the processability of polyaniline and to introduce new functionalities.

However, specific research detailing the use of this compound or its derivatives as monomers or functional components in polymer chains has not been identified. Consequently, there are no available data on how the incorporation of this specific moiety would influence the properties of a polymer, such as its thermal stability, conductivity, or solubility. Without such studies, a detailed analysis of its role in creating tailored polymer architectures is not possible.

Contribution to the Development of New Synthetic Methodologies

Aniline and its derivatives are fundamental building blocks in organic synthesis and have been instrumental in the development of novel synthetic methodologies. These include their use as precursors in cross-coupling reactions, as ligands for catalytic systems, and as substrates in the development of new C-N bond-forming reactions. Methodologies such as N-alkylation and C-H functionalization of anilines are active areas of research, aiming to provide more efficient and sustainable routes to complex nitrogen-containing molecules.

Nevertheless, a specific contribution of this compound to the development of new synthetic methodologies is not described in the available literature. There are no documented instances of this compound being used as a key substrate, catalyst, or ligand in the innovation of a new synthetic protocol. Therefore, a discussion on its role in advancing synthetic chemistry cannot be substantiated with specific research findings.

Future Directions and Emerging Research Paradigms for N 4 Methoxyphenethyl Aniline

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-(4-Methoxyphenethyl)aniline often involves reductive amination, which, while effective, can present challenges related to catalyst efficiency, waste generation, and energy consumption. Future research will likely prioritize the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key areas of development are anticipated to include:

Novel Catalytic Systems: Exploration of non-precious metal catalysts (e.g., copper, iron) for reductive amination can offer a more sustainable alternative to platinum- or palladium-based catalysts. rsc.orgresearchgate.net Bifunctional catalysts that facilitate both the condensation and reduction steps in a single pot could further enhance efficiency. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. mdpi.commdpi.com Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste.

Alternative Energy Sources: The use of microwave irradiation or mechanochemistry could provide energy-efficient alternatives to conventional heating, potentially leading to faster reactions and cleaner product profiles.

Bio-inspired and Enzymatic Synthesis: While still a nascent field for this class of compounds, the use of engineered enzymes, such as amine dehydrogenases, could offer highly selective and environmentally benign synthetic routes.

Synthesis StrategyPotential AdvantagesResearch Focus
Novel Catalysis Reduced cost, lower environmental impact, improved activity and selectivity.Development of earth-abundant metal catalysts; design of bifunctional catalysts.
Flow Chemistry Enhanced safety, improved yield and purity, ease of scale-up, better process control.Optimization of reactor design, residence time, and reaction conditions for continuous production.
Alternative Energy Reduced energy consumption, faster reaction rates, potential for solvent-free reactions.Investigation of microwave-assisted and mechanochemical synthetic protocols.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for the specific synthesis of N-alkylanilines.

Advanced Spectroscopic and In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound is a key future direction. Such Process Analytical Technology (PAT) tools can provide invaluable data for process control and optimization. americanpharmaceuticalreview.comwikipedia.orgmt.comlongdom.orgsigmaaldrich.com

Future research in this area will likely involve:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing insights into reaction kinetics and helping to identify potential bottlenecks or side reactions. xjtu.edu.cnnih.govnih.govrsc.orgresearchgate.net

Operando Spectroscopy: This involves the application of spectroscopic techniques under actual reaction conditions, providing a dynamic picture of the catalyst and reacting species. rsc.org For catalytic syntheses of this compound, operando spectroscopy could elucidate catalyst activation, deactivation, and the nature of the active species.

Mass Spectrometry-based Techniques: Real-time monitoring using techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can provide detailed information about the formation of intermediates and byproducts, aiding in mechanistic elucidation. acs.org

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For this compound, these computational tools can accelerate the discovery of new synthetic routes and predict the properties of novel derivatives.

Key applications in this domain include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that might be overlooked by human chemists. jelsciences.comchemcopilot.commdpi.comarxiv.org

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other ML models can be developed to predict the chemical and physical properties of hypothetical this compound derivatives, guiding the selection of synthetic targets with desired functionalities.

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Discovery of novel, more efficient, and sustainable synthetic routes.
Reaction Optimization Faster development of high-yielding and selective synthetic protocols.
Property Prediction Rational design of derivatives with specific, targeted chemical functions.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

Expanding the chemical space around the this compound scaffold through the exploration of novel reactivity patterns and derivatization pathways is a significant area for future research. This will enable the synthesis of a diverse library of compounds for various chemical applications.

Emerging areas of interest include:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings or the ethyl bridge of this compound offers an atom-economical way to introduce new functional groups. eufraniolab.com Research into selective C-H activation at different positions of the molecule will be a key focus.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful tool for a variety of chemical transformations. uark.edunih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov Its application to this compound could enable novel derivatization reactions, such as N-alkylation or arylation under gentle conditions.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing the this compound core is of significant interest, particularly in the context of medicinal chemistry and materials science. nih.gov

Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound or its precursors could provide rapid access to complex molecular architectures in a single step. nih.gov

Theoretical Guided Design of this compound Derivatives for Specific Chemical Functions

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific properties. For this compound, theoretical approaches can guide the synthesis of derivatives with tailored chemical functions.

Future research will likely leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into reaction mechanisms and guide the design of new catalysts or derivatization strategies.

Molecular Docking and Dynamics Simulations: In the context of designing derivatives for applications in areas like catalysis or materials science, molecular modeling can predict how these molecules will interact with other species or self-assemble, providing a basis for rational design.

In Silico Screening: Large virtual libraries of this compound derivatives can be computationally screened for desired properties, allowing researchers to prioritize the most promising candidates for synthesis and experimental evaluation.

By embracing these future directions and emerging research paradigms, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in various fields of chemistry.

Q & A

Q. What are the common synthetic routes for preparing N-(4-Methoxyphenethyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic aromatic substitution (NAS) or condensation reactions . For NAS, substrates like 4-methoxyphenethyl halides react with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group . Condensation reactions, such as Schiff base formation, may involve aldehydes or ketones reacting with aniline derivatives in the presence of acid catalysts (e.g., acetic acid), with temperature (60–80°C) and solvent polarity (e.g., ethanol vs. toluene) critically affecting yield . Purification via column chromatography or HPLC (using C18 columns and acetonitrile/water gradients) is recommended to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Mobile phases like acetonitrile:water (70:30) resolve impurities .
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ peak at m/z 242.3) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different environmental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Stability : Susceptible to oxidation under ambient conditions. Store under inert gas (N₂/Ar) at 4°C. Stability tests via TGA/DSC reveal decomposition above 200°C .
  • pKa : Estimated ~4.4 (similar to trifluoromethyl-substituted anilines), influencing protonation states in biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against specific targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues (e.g., Tyr in active sites), while the aniline NH forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD/RMSF plots to identify critical interaction regions .

Q. What experimental strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize synthesis (e.g., identical catalysts, reaction times) and purity validation (HPLC ≥95%) to eliminate batch variability .
  • Dose-Response Studies : Perform IC₅₀ assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
  • Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify non-specific interactions .

Q. How to design kinetic studies to elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Kinetics : Use Michaelis-Menten models to determine inhibition type (competitive/non-competitive). Vary substrate concentrations (0.1–10× Km) and measure initial rates via spectrophotometry .
  • Binding Affinity : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to calculate Kd values. For example, SPR with immobilized enzyme (e.g., Mer kinase) and analyte (0.1–100 µM) yields real-time association/dissociation rates .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS to assess pharmacokinetic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.